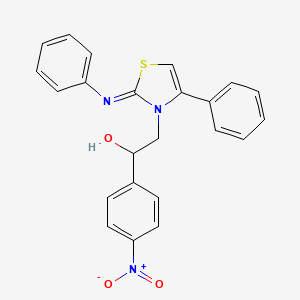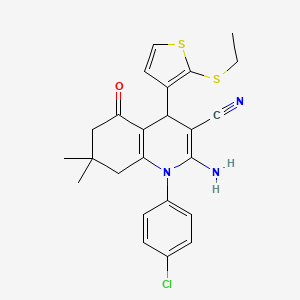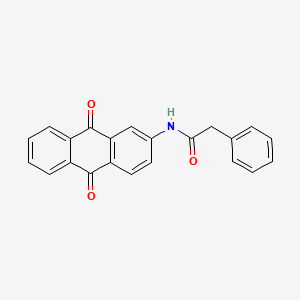![molecular formula C18H16BrN3O B11642134 1-(3-bromophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone](/img/structure/B11642134.png)
1-(3-bromophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-BROMOPHENYL)-2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-ETHANONE is a complex organic compound that features a bromophenyl group and a dihydropyrimido[1,2-a][1,3]benzimidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOPHENYL)-2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution.
Construction of the Dihydropyrimido[1,2-a][1,3]benzimidazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as o-phenylenediamine and pyrimidine derivatives.
Coupling Reactions: The final step often involves coupling the bromophenyl intermediate with the dihydropyrimido[1,2-a][1,3]benzimidazole core under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-BROMOPHENYL)-2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for 1-(3-BROMOPHENYL)-2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-ETHANONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-BROMOPHENYL)-2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-PROPANONE: A similar compound with a propanone group instead of an ethanone group.
1-(4-BROMOPHENYL)-2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-ETHANONE: A compound with a bromine atom at the 4-position instead of the 3-position on the phenyl ring.
Uniqueness
1-(3-BROMOPHENYL)-2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-ETHANONE is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C18H16BrN3O |
|---|---|
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone |
InChI |
InChI=1S/C18H16BrN3O/c19-14-6-3-5-13(11-14)17(23)12-22-16-8-2-1-7-15(16)21-10-4-9-20-18(21)22/h1-3,5-8,11H,4,9-10,12H2 |
InChI-Schlüssel |
GWMNQEGPDDKPAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C2N(C1)C3=CC=CC=C3N2CC(=O)C4=CC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11642068.png)

![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]propanamide](/img/structure/B11642071.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B11642074.png)
![N-(2,6-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11642080.png)
![(2-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11642082.png)
![N-benzyl-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11642083.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642096.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642098.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642101.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642108.png)
![N-tert-butyl-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11642115.png)

